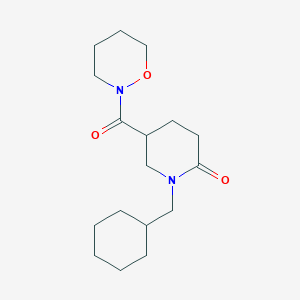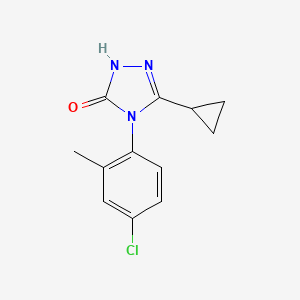![molecular formula C25H31ClFN3O B3809921 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B3809921.png)
1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine
Übersicht
Beschreibung
1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine, commonly known as CPP, is a compound that has gained significant attention in the field of neuroscience. CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory.
Wirkmechanismus
CPP acts as a competitive antagonist of the 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor. The this compound receptor is a glutamate receptor that is involved in synaptic plasticity, learning, and memory. When glutamate binds to the this compound receptor, it opens a channel that allows calcium ions to enter the neuron. This influx of calcium ions is necessary for long-term potentiation, a process that is believed to underlie learning and memory. CPP blocks the channel and prevents calcium ions from entering the neuron, thereby inhibiting long-term potentiation.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. CPP has been shown to increase the release of dopamine in the striatum, which may be related to its effects on drug addiction and withdrawal. CPP has also been shown to increase the release of acetylcholine in the hippocampus, which may be related to its effects on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. It is a potent and selective antagonist of the 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor, which makes it a valuable tool for studying the role of the this compound receptor in learning and memory. However, CPP also has some limitations. It has a short half-life, which means that it must be administered frequently to maintain its effects. Additionally, CPP has some off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on CPP. One direction is to study the effects of CPP on other neurotransmitter systems, such as the dopamine and serotonin systems. Another direction is to develop more selective 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor antagonists that do not have the off-target effects of CPP. Finally, there is a need to investigate the potential therapeutic applications of this compound receptor antagonists, such as CPP, for the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
CPP has been widely used in scientific research to study the role of the 1-{3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine receptor in learning and memory. CPP has been shown to impair spatial learning and memory in rats, indicating that the this compound receptor is involved in these processes. CPP has also been used to study the role of the this compound receptor in drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClFN3O/c26-23-7-4-8-24(27)22(23)19-28-13-11-20(12-14-28)9-10-25(31)30-17-15-29(16-18-30)21-5-2-1-3-6-21/h1-8,20H,9-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVBGCIUAFOPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R*,4S*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B3809844.png)
![methyl N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B3809846.png)
![1-(3-chlorophenyl)-4-[1-(2-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B3809850.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3809856.png)

![N-benzyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B3809865.png)
![3-butyl-1-methyl-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazin-2-one](/img/structure/B3809872.png)
![6-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperazin-1-yl}pyrimidine-2,4-diamine](/img/structure/B3809874.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3809875.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-1H-pyrazole-3-carboxamide](/img/structure/B3809879.png)

![7,7-dimethyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B3809909.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3809929.png)

